molecular formula C19H12Cl2INO2 B4940410 2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide

Cat. No.: B4940410
M. Wt: 484.1 g/mol
InChI Key: PWAGJWDXXSOLHY-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide is a halogenated benzamide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide typically involves multiple steps. One common method starts with the iodination of salicylic acid, followed by the formation of salicylic acid chloride in situ using phosphorus trichloride. This intermediate is then reacted with an aminoether to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of chitinase, an enzyme involved in the degradation of chitin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide is unique due to its specific halogenation pattern and the presence of both chlorine and iodine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2INO2/c20-12-1-6-15(7-2-12)25-16-8-4-14(5-9-16)23-19(24)17-11-13(22)3-10-18(17)21/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAGJWDXXSOLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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